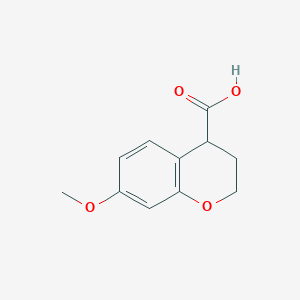

7-Methoxy-chroman-4-carboxylic acid

Overview

Description

7-Methoxy-chroman-4-carboxylic acid is a compound that belongs to the class of oxygen-containing heterocycles . It is a significant structural entity and acts as a major building block in a large class of medicinal compounds .

Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds, which include this compound . The review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .Molecular Structure Analysis

The chroman-4-one framework, to which this compound belongs, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Chemical Reactions Analysis

The synthesis of 4-chromanone-derived compounds, including this compound, has been a focus of several studies . These studies aim to improve the methodologies of these compounds .Physical And Chemical Properties Analysis

Carboxylic acids, such as this compound, exhibit strong hydrogen bonding between molecules . They therefore have high boiling points compared to other substances of comparable molar mass .Scientific Research Applications

- 7-Methoxy-chroman-4-carboxylic acid and its derivatives exhibit potent anticancer effects. Researchers have tested these compounds against various cancer cell lines, demonstrating their ability to inhibit tumor growth . Further studies are needed to explore their mechanisms of action and potential clinical applications.

- The compound has shown anticonvulsant activity, suggesting its potential in managing epilepsy and related disorders . Investigating its effects on neuronal pathways and ion channels could provide valuable insights.

- This compound derivatives display antimicrobial properties. These compounds may serve as leads for developing novel antibiotics or antifungal agents . Understanding their mode of action and specificity is crucial for therapeutic development.

- Inhibition of cholinesterase enzymes is essential for treating neurodegenerative diseases like Alzheimer’s. Some derivatives of this compound exhibit anticholinesterase effects, making them potential candidates for drug development .

- Researchers have explored the antidiabetic properties of this compound derivatives. These compounds may modulate glucose metabolism or insulin signaling pathways . Further studies could validate their efficacy.

- Monoamine oxidase inhibitors (MAOIs) are used in treating depression and other mood disorders. Certain derivatives of this compound have shown inhibitory activity against MAO, suggesting their relevance in psychiatric medicine .

Anticancer Activity

Anticonvulsant Properties

Antimicrobial Effects

Anticholinesterase Activity

Antidiabetic Potential

Inhibition of Monoamine Oxidase (MAO)

Safety and Hazards

According to the safety data sheet, 7-Methoxy-chroman-4-carboxylic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Future Directions

The chroman-4-one framework, to which 7-Methoxy-chroman-4-carboxylic acid belongs, has been the focus of several studies aiming to improve the methodologies of 4-chromanone-derived compounds . This suggests that there is ongoing interest in this class of compounds, indicating potential future research directions.

Mechanism of Action

Target of Action

It is known that chromene derivatives, to which this compound belongs, have a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

Mode of Action

Chromene derivatives have been found to exhibit activities through multiple mechanisms . For instance, a class of substituted chromenes was constructed with the help of a similar compound, 6-hydroxy-7-methoxy-chroman-2-carboxylic acid phenyl amide, and tested for activity against nuclear factor kappa B (NF-kB) and targeted cancer cell lines .

Biochemical Pathways

Chromene derivatives have been found to inhibit lipid peroxidation initiated by fe2+ and ascorbic acid in rat brain homogenates . This suggests that they may play a role in antioxidant pathways.

Result of Action

Chromene derivatives have been found to exhibit potent inhibition of lipid peroxidation , suggesting that they may have protective effects against oxidative stress.

Action Environment

The synthesis of chromene derivatives has been described as environmentally friendly due to the mild reaction conditions and excellent yields of the desired products .

properties

IUPAC Name |

7-methoxy-3,4-dihydro-2H-chromene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-7-2-3-8-9(11(12)13)4-5-15-10(8)6-7/h2-3,6,9H,4-5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFSXHUGNVCALM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B2447455.png)

![2-(3-methylphenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2447459.png)

![N-{5-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-ethylphenoxy)acetamide](/img/structure/B2447461.png)

![2-(chloromethyl)-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2447464.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide](/img/structure/B2447465.png)

![4-(4-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B2447467.png)

![N-[(2,4-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2447470.png)

![Ethyl 2-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2447471.png)